molecular formula C14H11NO3 B6378002 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% CAS No. 1258615-41-6

6-(3-Aminocarbonylphenyl)-2-formylphenol, 95%

Cat. No. B6378002
CAS RN: 1258615-41-6
M. Wt: 241.24 g/mol
InChI Key: KLXHRBZSZOEFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% (ACF-95) is a phenolic compound belonging to the group of aromatic aminocarboxylic acids. It is a white crystalline solid with a molecular formula of C9H10NO3 and a molecular weight of 179.17 g/mol. ACF-95 has a melting point of 125-127°C and a boiling point of 235-237°C. It is soluble in ethanol, methanol, and acetone and insoluble in water.

Scientific Research Applications

6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications, including as an inhibitor of the enzyme cytochrome P-450. It has also been used to study the structure and function of proteins, as a substrate for the enzyme nitroreductase, and as a reagent in organic synthesis.

Mechanism of Action

The exact mechanism of action of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of cytochrome P-450, a family of enzymes involved in the metabolism of drugs and other compounds. In addition, 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to interact with nitroreductase, an enzyme involved in the reduction of nitroaromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been suggested that it may act as an inhibitor of cytochrome P-450, which could potentially lead to the inhibition of drug metabolism. In addition, 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% has been shown to interact with nitroreductase, which could potentially lead to the inhibition of nitroaromatic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% in laboratory experiments is its high purity (95%). This makes it an ideal reagent for use in a variety of research applications. The main limitation of using 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

Due to its potential as an inhibitor of cytochrome P-450, future research could focus on the effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% on drug metabolism. In addition, further research could be conducted to explore the potential applications of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% in organic synthesis. Other potential areas of research include the effects of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% on nitroreductase and its potential for use as an inhibitor of nitroaromatic compounds. Finally, further research could be conducted to explore the potential of 6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% as an inhibitor of other enzymes.

Synthesis Methods

6-(3-Aminocarbonylphenyl)-2-formylphenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. This reaction yields 6-(3-aminocarbonylphenyl)-2-hydrazine, which is then reacted with formic acid in the presence of a base catalyst to yield the desired product, 6-(3-aminocarbonylphenyl)-2-formylphenol, 95%.

properties

IUPAC Name

3-(3-formyl-2-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c15-14(18)10-4-1-3-9(7-10)12-6-2-5-11(8-16)13(12)17/h1-8,17H,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXHRBZSZOEFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685150
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Aminocarbonylphenyl)-2-formylphenol

CAS RN

1258615-41-6
Record name 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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